molecular formula C6H8N2 B158447 2-Amino-6-methylpyridine CAS No. 1824-81-3

2-Amino-6-methylpyridine

Cat. No. B158447
Key on ui cas rn: 1824-81-3
M. Wt: 108.14 g/mol
InChI Key: QUXLCYFNVNNRBE-UHFFFAOYSA-N
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Patent
US03935195

Procedure details

The intermediate 2-amino-6-methylpyridine is prepared as follows: To a solution of 68 g. (0.63 mole) of 2-amino-6-methylpyridine in about 500 ml. of glacial acetic acid, cooled to 10°-15° C., is added a mixture of 170.2 g. (2.1 moles) of sodium thiocyanate suspended in about 570 ml. of glacial acetic acid. A solution containing 30.5 ml. of bromine in about 60 ml. of glacial acetic acid is then added, and the mixture is stirred at 10°-15° C. for 1 hour and then at 75°-80° C. for 1/2 hour. The solution is filtered, and the solvent is removed from the filtrate under reduced pressure. The residue is recrystallized from isopropyl alcohol containing activated charcoal. The 2-amino-5-methylthiazolo[4,5-b]pyridine thus obtained melts at 150°-160° C. The product is hydrolyzed by refluxing 8 g. of the material in 120 ml. of 20 percent aqueous sodium hydroxide solution for 6 hours. The resulting cloudy solution is filtered, and the filtrate is acidified and reduced to dryness. The residue is extracted with hot ligroin to yield 2-amino-6-methyl-3-pyridinethiol, melting at 133°-138° C.
Quantity
0.63 mol
Type
reactant
Reaction Step One
Quantity
2.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[S-:9]C#N.[Na+].BrBr>C(O)(=O)C>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[NH2:1][C:2]1[C:7]([SH:9])=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.63 mol
Type
reactant
Smiles
NC1=NC(=CC=C1)C
Step Two
Name
Quantity
2.1 mol
Type
reactant
Smiles
[S-]C#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 10°-15° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
a mixture of 170.2 g
ADDITION
Type
ADDITION
Details
A solution containing 30.5 ml
WAIT
Type
WAIT
Details
at 75°-80° C. for 1/2 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from isopropyl alcohol containing activated charcoal
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing 8 g
WAIT
Type
WAIT
Details
of 20 percent aqueous sodium hydroxide solution for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The resulting cloudy solution is filtered
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with hot ligroin

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC(=CC=C1)C
Name
Type
product
Smiles
NC1=NC(=CC=C1S)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03935195

Procedure details

The intermediate 2-amino-6-methylpyridine is prepared as follows: To a solution of 68 g. (0.63 mole) of 2-amino-6-methylpyridine in about 500 ml. of glacial acetic acid, cooled to 10°-15° C., is added a mixture of 170.2 g. (2.1 moles) of sodium thiocyanate suspended in about 570 ml. of glacial acetic acid. A solution containing 30.5 ml. of bromine in about 60 ml. of glacial acetic acid is then added, and the mixture is stirred at 10°-15° C. for 1 hour and then at 75°-80° C. for 1/2 hour. The solution is filtered, and the solvent is removed from the filtrate under reduced pressure. The residue is recrystallized from isopropyl alcohol containing activated charcoal. The 2-amino-5-methylthiazolo[4,5-b]pyridine thus obtained melts at 150°-160° C. The product is hydrolyzed by refluxing 8 g. of the material in 120 ml. of 20 percent aqueous sodium hydroxide solution for 6 hours. The resulting cloudy solution is filtered, and the filtrate is acidified and reduced to dryness. The residue is extracted with hot ligroin to yield 2-amino-6-methyl-3-pyridinethiol, melting at 133°-138° C.
Quantity
0.63 mol
Type
reactant
Reaction Step One
Quantity
2.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[S-:9]C#N.[Na+].BrBr>C(O)(=O)C>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[NH2:1][C:2]1[C:7]([SH:9])=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.63 mol
Type
reactant
Smiles
NC1=NC(=CC=C1)C
Step Two
Name
Quantity
2.1 mol
Type
reactant
Smiles
[S-]C#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 10°-15° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
a mixture of 170.2 g
ADDITION
Type
ADDITION
Details
A solution containing 30.5 ml
WAIT
Type
WAIT
Details
at 75°-80° C. for 1/2 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from isopropyl alcohol containing activated charcoal
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing 8 g
WAIT
Type
WAIT
Details
of 20 percent aqueous sodium hydroxide solution for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The resulting cloudy solution is filtered
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with hot ligroin

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC(=CC=C1)C
Name
Type
product
Smiles
NC1=NC(=CC=C1S)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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